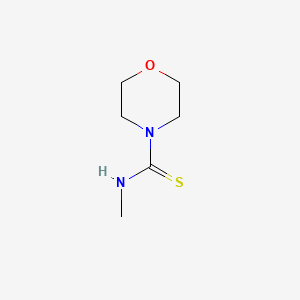

N-methylmorpholine-4-carbothioamide

Description

N-methylmorpholine-4-carbothioamide is a distinct chemical entity characterized by the fusion of a morpholine (B109124) ring and a methyl-substituted carbothioamide group. sigmaaldrich.comsigmaaldrich.com This unique combination positions the molecule at the intersection of two important classes of compounds, making it a subject of scientific curiosity. The study of such molecules is driven by the principle of molecular hybridization, where combining known pharmacophores or reactive scaffolds can lead to new properties and functions.

Structure

3D Structure

Properties

CAS No. |

93368-81-1 |

|---|---|

Molecular Formula |

C6H12N2OS |

Molecular Weight |

160.24 g/mol |

IUPAC Name |

N-methylmorpholine-4-carbothioamide |

InChI |

InChI=1S/C6H12N2OS/c1-7-6(10)8-2-4-9-5-3-8/h2-5H2,1H3,(H,7,10) |

InChI Key |

RBGNHXFRXKFNSA-UHFFFAOYSA-N |

SMILES |

CNC(=S)N1CCOCC1 |

Canonical SMILES |

CNC(=S)N1CCOCC1 |

Other CAS No. |

93368-81-1 |

Synonyms |

AFMIMD S-anisylformamidino-4-(N-methylisothioamide)morpholine S-anisylformamidino-4-(N-methylisothioamide)morpholine dihydrochloride |

Origin of Product |

United States |

Synthetic Methodologies for N Methylmorpholine 4 Carbothioamide and Analogous Structures

Fundamental Synthetic Routes for Carbothioamide Synthesis

The formation of the carbothioamide functional group is central to the synthesis of these molecules. Two primary methodologies are widely employed: the reaction of isothiocyanates with amines and the condensation of thiosemicarbazide (B42300) derivatives.

Nucleophilic Addition Reactions Involving Isothiocyanates

A common and direct method for synthesizing carbothioamides is the nucleophilic addition of an amine to an isothiocyanate. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This is followed by proton transfer to the nitrogen atom of the isothiocyanate, resulting in the formation of a thiourea (B124793) or carbothioamide derivative.

For the synthesis of N-methylmorpholine-4-carbothioamide, this would involve the reaction of N-methylmorpholine with a suitable isothiocyanate. The general mechanism involves the nucleophilic attack of the secondary amine of a morpholine (B109124) precursor onto the carbon of the isothiocyanate. This pathway is a fundamental transformation in organic synthesis for creating carbon-sulfur and carbon-nitrogen bonds. youtube.comkhanacademy.org

Condensation Pathways with Thiosemicarbazide Derivatives

Thiosemicarbazide and its derivatives are versatile reagents in the synthesis of various heterocyclic compounds, including those containing a carbothioamide moiety. nih.govnih.gov These compounds can undergo condensation reactions with aldehydes or ketones to form thiosemicarbazones. Further cyclization or modification of these intermediates can lead to the desired carbothioamide structures. For instance, the reaction of 2-(9H-carbazol-9-yl)acetohydrazide with an appropriate isothiocyanate in ethanol (B145695) leads to the formation of the corresponding carbothioamide derivative. nih.gov

This method is particularly useful for synthesizing more complex structures where the carbothioamide group is part of a larger heterocyclic system. The reaction conditions are typically straightforward, often involving heating the reactants in a suitable solvent like ethanol or acetic acid. nih.govnih.gov

Specific Approaches to this compound Formation

The synthesis of the target molecule, this compound, requires specific strategies that incorporate the N-methylmorpholine scaffold.

Utilization of N-methylmorpholine as a Precursor or Reagent in Carbothioamide Synthesis

N-methylmorpholine is a cyclic tertiary amine that can be synthesized through various routes. wikipedia.org Common methods include the methylation of morpholine using reagents like dimethyl carbonate or paraformaldehyde. asianpubs.orgpatsnap.comgoogle.com Another approach involves the cyclization of N-methyldiethanolamine using a catalyst such as sulfuric acid. chemicalbook.com

Once synthesized, N-methylmorpholine itself is a tertiary amine and, therefore, cannot directly react with an isothiocyanate to form a carbothioamide in the same way a primary or secondary amine would. However, a precursor like morpholine can be used. Morpholine, a secondary amine, can react with an isothiocyanate to form a carbothioamide, which can then be N-methylated in a subsequent step. Alternatively, a derivative of morpholine containing a primary or secondary amine at a different position could be utilized.

| Precursor | Reagent | Product | Reference |

| Morpholine | Dimethyl Carbonate | N-methylmorpholine | asianpubs.org |

| Morpholine | Paraformaldehyde | N-methylmorpholine | patsnap.com |

| N-methyldiethanolamine | Sulfuric acid | N-methylmorpholine | chemicalbook.com |

| Morpholine | Methanol (B129727) | N-methylmorpholine | google.com |

Regioselective Synthesis Strategies for Morpholine-Functionalized Carbothioamides

Achieving regioselectivity is crucial when synthesizing functionalized morpholine derivatives. For instance, in the synthesis of morpholines from alkenes, a Lewis acid-catalyzed halo-etherification process can be employed to achieve exceptional regioselectivity. nih.gov This control over the position of functional groups is vital for ensuring the desired biological activity of the final compound.

When synthesizing morpholine-functionalized carbothioamides, the strategy must ensure that the carbothioamide group is attached at the desired position of the morpholine ring. This can be achieved by using a morpholine precursor with a single reactive amine site or by employing protecting group strategies to block other reactive sites. The choice of synthetic route and reaction conditions plays a significant role in determining the regiochemical outcome. nih.gov

Advanced Techniques and Sustainable Synthesis in Carbothioamide Chemistry

Modern synthetic chemistry emphasizes the development of sustainable and efficient methods. In the context of morpholine synthesis, green chemistry principles are being applied. For example, a one or two-step, redox-neutral protocol using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and tBuOK has been developed for the conversion of 1,2-amino alcohols to morpholines. nih.govchemrxiv.org This method offers environmental and safety benefits over traditional approaches.

For carbothioamide synthesis, advancements include the use of microwave-assisted synthesis to accelerate reaction times and improve yields. Catalytic methods are also being explored to enhance the efficiency and selectivity of the reactions. The development of these advanced techniques contributes to more sustainable and cost-effective production of this compound and its analogs.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

The application of microwave irradiation in the synthesis of thiourea derivatives, including structures analogous to this compound, has demonstrated significant advantages over conventional heating methods. nih.gov Microwave-assisted organic synthesis is recognized for its ability to dramatically reduce reaction times, often from hours to mere minutes, while frequently providing improved reaction yields and minimizing environmental impact. nih.govresearchgate.net

In the context of heterocyclic thioureas, microwave technology facilitates a rapid and solvent-free reaction environment. researchgate.net For instance, the reaction between secondary amines and isothiocyanates can be efficiently carried out under microwave conditions to produce the desired thiourea derivatives. researchgate.net Research has shown that a variety of heterocyclic thioureas can be synthesized in reaction times as short as 2 to 4.5 minutes, achieving excellent yields ranging from 82.9% to 95.5%. researchgate.net This efficiency is attributed to the direct and uniform heating of the reaction mixture by microwaves, which often leads to faster reaction rates and cleaner product formation compared to conventional thermal methods. researchgate.net

The general procedure involves the microwave irradiation of a mixture of the requisite amine and isothiocyanate, often without the need for a solvent. researchgate.netrsc.org This solvent-free approach is not only environmentally beneficial but also simplifies the work-up procedure, as the product can often be isolated directly through simple filtration. researchgate.netorganic-chemistry.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Thiourea Derivatives

| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis |

| Reaction Time | 2–5 minutes researchgate.netrsc.org | Several hours |

| Yield | 80–95.5% researchgate.netrsc.org | Often lower |

| Conditions | Solvent-free researchgate.netrsc.org | Often requires solvents |

| Energy Consumption | Reduced nih.gov | Higher |

| Environmental Impact | Less impact nih.gov | More significant |

Green Chemistry Considerations in this compound Production

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance safety. For the production of this compound and its analogs, several green strategies have been explored, focusing on the use of environmentally benign reagents, solvents, and energy sources. rsc.orgresearchgate.net

A significant advancement in the green synthesis of thioureas involves the use of deep eutectic solvents (DES) as both the catalyst and the reaction medium. rsc.orgrsc.org For example, a system composed of choline (B1196258) chloride and tin(II) chloride has been effectively used for the direct preparation of monosubstituted thioureas. rsc.org This method utilizes thiourea itself as a biocompatible thiocarbonyl source, avoiding more hazardous reagents. rsc.orgrsc.org A key advantage of this DES system is its recyclability; it can be recovered and reused multiple times without a significant loss of catalytic activity, which is a core principle of green chemistry. rsc.org

Furthermore, solvent-free reaction conditions, often coupled with microwave irradiation as mentioned previously, represent a major step towards greener synthesis. researchgate.netrsc.orgmdpi.com By eliminating volatile organic solvents, these methods reduce pollution, decrease health and safety risks, and simplify product purification. researchgate.net The use of water as a solvent is another "on-water" approach that has been shown to be a facile and sustainable method for the chemoselective synthesis of unsymmetrical thioureas. organic-chemistry.org This process often allows for simple product isolation by filtration and the recycling of the water effluent. organic-chemistry.org

Another green approach involves the use of safer methylating agents. Instead of toxic methyl halides, dimethyl carbonate (DMC) is considered a green chemical reagent for N-methylation reactions, producing only methanol and carbon dioxide as byproducts. asianpubs.orgresearchgate.net The byproduct methanol can even be recycled to produce more DMC. asianpubs.org

Table 2: Green Chemistry Approaches for Thiourea Synthesis

| Approach | Key Features | Environmental/Safety Benefits |

| Deep Eutectic Solvents (DES) | Use of recyclable catalyst/solvent systems like choline chloride/tin(II) chloride. rsc.orgrsc.org | Reduces solvent waste; catalyst is reusable. rsc.org |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often under microwave irradiation. researchgate.netmdpi.com | Eliminates volatile organic compounds (VOCs); simplifies purification. researchgate.net |

| Aqueous Medium | Using water as the reaction solvent. organic-chemistry.org | Environmentally benign; allows for easy product isolation and water recycling. organic-chemistry.org |

| Green Methylating Agents | Use of dimethyl carbonate (DMC) instead of toxic methyl halides. asianpubs.orgresearchgate.net | Avoids toxic reagents; byproducts are less harmful. asianpubs.org |

Structural Elucidation and Advanced Characterization of N Methylmorpholine 4 Carbothioamide

Spectroscopic Analysis Techniques for Molecular Characterization

A thorough search for spectroscopic data on N-methylmorpholine-4-carbothioamide yielded no specific results for the analytical techniques requested. The following sections detail the type of information that would be expected from such analyses, though the actual experimental data for the target compound appears to be unpublished.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Analyses

No experimental ¹H or ¹³C NMR data for this compound was found in the searched literature. For comparison, the related compound 4-methylmorpholine (B44366) exhibits characteristic signals for its methyl and morpholine (B109124) ring protons and carbons. nih.govspectrabase.comchemicalbook.com However, the addition of the N-methylcarbothioamide group would significantly alter the chemical shifts, particularly for the morpholine protons and carbons adjacent to the substituted nitrogen, and introduce new signals for the N-methyl group and the thiocarbonyl carbon. A detailed analysis would require 1D and 2D NMR experiments to assign these signals definitively.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Specific FT-IR and Raman spectra for this compound are not available in the reviewed literature. This type of analysis would be crucial for identifying the characteristic vibrational modes of the molecule. Key expected bands would include the N-H stretching and bending frequencies, C-H stretching of the methyl and morpholine methylene (B1212753) groups, C-N stretching, C-O-C stretching of the ether linkage in the morpholine ring, and the characteristic C=S (thiocarbonyl) stretching frequency. While studies on similar structures like N-acyl-morpholine-4-carbothioamides mention the presence of NH proton peaks in FT-IR spectra, the data is for a different class of molecules. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Analysis

There is no published UV-Vis spectroscopic data for this compound. A UV-Vis spectrum would provide insight into the electronic transitions within the molecule. The primary chromophore is the carbothioamide group (-NH-C(=S)-N<). It would be expected to show absorptions corresponding to n→π* and π→π* transitions. The exact wavelengths of maximum absorbance (λmax) would depend on the solvent and the electronic environment of the chromophore. Studies on other thiourea (B124793) and carbothioamide derivatives confirm that these functional groups are active in the UV region. researchgate.net

Mass Spectrometry: Determination of Molecular Weight and Fragmentation Patterns

The molecular weight of this compound is confirmed as 160.24 g/mol from its chemical formula. sigmaaldrich.com However, no experimental mass spectra or detailed fragmentation patterns were found. Mass spectrometry would be used to confirm the molecular weight via the molecular ion peak (M⁺˙). The fragmentation pattern would be expected to show characteristic losses, such as the cleavage of the methyl group, fragmentation of the morpholine ring, and cleavages around the carbothioamide core, providing further structural confirmation.

Solid-State Structural Analysis by X-ray Crystallography

Single Crystal X-ray Diffraction Studies of this compound and its Coordination Compounds

No single crystal X-ray diffraction data has been published for this compound or any of its coordination compounds. Such a study would provide definitive proof of its three-dimensional structure, including precise bond lengths, bond angles, and the conformation of the morpholine ring (typically a chair conformation). It would also reveal the intermolecular interactions, such as hydrogen bonding involving the N-H proton and the sulfur or oxygen atoms, that dictate the crystal packing. While crystal structures for many other morpholine and thiourea-containing compounds exist, this specific information is absent for the title compound. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface (HS) analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules interact with their neighbors.

A note on the presented data: Due to the absence of specific Hirshfeld surface analysis data for this compound in the reviewed literature, the following discussion and data are based on studies of the closely related N-benzoyl-morpholine-4-carbothioamide. This provides a strong inferential basis for the types of interactions this compound is likely to exhibit.

In the crystal structure of N-benzoyl-morpholine-4-carbothioamide, the molecules are linked by a network of intermolecular hydrogen bonds. researchgate.netotago.ac.nz The analysis reveals the predominant role of hydrogen bonding and van der Waals forces in the crystal packing. researchgate.netotago.ac.nz The Hirshfeld surface analysis of a new polymorph of N-benzoyl-morpholine-4-carbothioamide showed that the most significant contributions to the crystal packing come from H···H, H···S/S···H, H···C/C···H, and H···O/O···H contacts. otago.ac.nz

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. For N-benzoyl-morpholine-4-carbothioamides, these plots highlight the prevalence of specific atomic interactions. researchgate.netotago.ac.nz

Table 1: Percentage Contributions of Intermolecular Contacts in N-benzoyl-morpholine-4-carbothioamide Derivatives

| Interaction Type | Contribution in Polymorph 1 (%) otago.ac.nz | Contribution in NDMC Derivative (%) otago.ac.nz | Contribution in NMMC Derivative (%) otago.ac.nz |

|---|---|---|---|

| H···H | 46.7 | 33.6 | 46.6 |

| H···S/S···H | 21.1 | 17.9 | 17.0 |

| H···O/O···H | 12.5 | - | - |

| H···C/C···H | 16.5 | 9.0 | - |

NDMC: N-(2,3-dichlorobenzoyl)morpholine-4-carbothioamide NMMC: N-(4-methoxybenzoyl)morpholine-4-carbothioamide

Thermal Behavior Studies of this compound

The thermal stability of a compound is a critical parameter, providing information on its behavior at different temperatures, including melting points and decomposition temperatures. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study these properties. abo.firesearchgate.netiitk.ac.in

A note on the presented data: Specific TGA and DSC data for this compound were not available in the reviewed literature. The following section describes the principles of the analytical techniques and presents data for related compounds to illustrate the expected thermal behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials. iitk.ac.in A typical TGA curve shows the percentage of weight loss on the y-axis against the temperature on the x-axis.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net DSC curves can reveal thermal transitions such as melting (endothermic peak) and decomposition (exothermic or endothermic peak). abo.firesearchgate.net

For related morpholine derivatives, thermal analyses have been conducted. For instance, the thermal decomposition of N-methylmorpholine-N-oxide (NMMO), a related compound, has been studied, though it is known to be a hazardous reaction. The heat of decomposition for NMMO was found to be in the range of 314.23 to 416.23 J/g.

Table 2: Illustrative Thermal Analysis Data for Various Compounds

| Compound | Technique | Key Findings | Reference |

|---|---|---|---|

| N-methyl-4-nitroaniline (NMNA) | TGA/DSC | Illustrates multi-stage decomposition. | iitk.ac.in |

| N-methylol polyamide 4 (4.5 mol%) | DSC | Melting point: 251.2 °C | |

| N-methylol polyamide 4 (22.5 mol%) | DSC | Melting point: 164.1 °C |

Based on the analysis of related thioamide and morpholine structures, it can be anticipated that this compound is a solid at room temperature with a distinct melting point, which would be observable as an endothermic peak in a DSC thermogram. The TGA curve would likely show thermal stability up to a certain temperature, followed by one or more stages of decomposition. The decomposition pathway would involve the fragmentation of the morpholine ring and the thioamide group.

Computational and Theoretical Investigations of N Methylmorpholine 4 Carbothioamide

Density Functional Theory (DFT) Studies: Electronic Structure, Frontier Molecular Orbitals, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for predicting molecular properties.

For N-methylmorpholine-4-carbothioamide, DFT studies are crucial for understanding its fundamental electronic characteristics. The molecule is composed of a morpholine (B109124) ring, an N-methyl group, and a carbothioamide functional group. The electronic properties are largely dictated by the interplay between these components.

A key application of DFT in this context is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The energy and localization of these orbitals are fundamental predictors of a molecule's chemical reactivity. numberanalytics.comwikipedia.org

Highest Occupied Molecular Orbital (HOMO): The HOMO is the orbital of highest energy that contains electrons. It represents the ability of the molecule to donate electrons. For this compound, the HOMO is expected to be localized predominantly on the electron-rich thioamide group, specifically involving the lone pairs of the sulfur and nitrogen atoms. These sites are the most probable locations for electrophilic attack.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest energy orbital that is devoid of electrons and represents the molecule's ability to accept electrons. The LUMO for this compound is likely to be the π* (pi-antibonding) orbital of the C=S double bond. This region would be susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Orbital | Predicted Localization | Role in Reactivity |

|---|---|---|

| HOMO | Thioamide group (Sulfur and Nitrogen atoms) | Electron donor; Site for electrophilic attack |

| LUMO | π* orbital of the C=S bond | Electron acceptor; Site for nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) | Indicator of chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the charge distribution and predicting sites for electrophilic and nucleophilic reactions. nih.gov The MEP map uses a color scale to denote different potential values: red indicates regions of high electron density (negative potential), while blue indicates regions of electron deficiency (positive potential).

For this compound, an MEP analysis would reveal:

Negative Potential Regions: The most electronegative regions (shown in red or yellow) would be concentrated around the sulfur atom of the thioamide group and the oxygen atom of the morpholine ring. These areas are rich in electrons and are the most likely sites for electrophilic attack or for forming hydrogen bonds as an acceptor.

Positive Potential Regions: A region of strong positive potential (blue) would be located around the hydrogen atom of the N-H group. This electron-deficient site is a prime candidate for nucleophilic attack and can act as a hydrogen bond donor.

Neutral Regions: The hydrocarbon portions of the methyl group and the morpholine ring would exhibit a more neutral potential (green).

Table 2: Predicted Molecular Electrostatic Potential (MEP) Analysis

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Sulfur (C=S) and Oxygen (Morpholine) | Negative (Electron-rich) | Site for electrophilic attack; Hydrogen bond acceptor |

| Hydrogen (N-H) | Positive (Electron-deficient) | Site for nucleophilic attack; Hydrogen bond donor |

| Alkyl portions (CH₃, CH₂) | Near-Neutral | Contributes to hydrophobic interactions |

Vibrational Frequency Calculations and Correlation with Experimental Spectroscopic Data

Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules. researchgate.netmdpi.com These theoretical calculations provide a vibrational spectrum that can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. This correlation helps in the assignment of specific vibrational modes to the observed spectral bands. nih.gov

The calculated frequencies are typically scaled by a factor to correct for anharmonicity and limitations in the theoretical method, thereby improving the agreement with experimental results. nih.govmdpi.com A Potential Energy Distribution (PED) analysis is often performed to determine the contribution of individual bond stretches, bends, and torsions to each calculated vibrational mode. nih.gov

For this compound, key vibrational modes would include:

N-H Stretching: A characteristic peak in the higher wavenumber region.

C-H Stretching: Vibrations from the methyl and morpholine ring methylene (B1212753) groups.

C=S Stretching: A strong vibration characteristic of the thioamide group.

C-N Stretching: Vibrations associated with the thioamide and morpholine ring.

Ring Vibrations: Complex modes involving the entire morpholine ring structure.

Table 3: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3500 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=S (Thioamide) | Stretching | 1050 - 1250 |

| C-N | Stretching | 1250 - 1350 |

| C-O-C (Ether) | Asymmetric Stretching | 1080 - 1150 |

Conformational Analysis through Computational Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its preferred conformation is essential, as this influences its physical properties and biological activity.

Computational methods can be employed to perform a systematic search of the conformational space. nih.gov This involves rotating the molecule around its flexible bonds, such as the C-N bond connecting the thioamide group to the morpholine ring, and calculating the potential energy of each resulting conformer. The morpholine ring itself typically adopts a stable chair conformation. By mapping the potential energy surface, researchers can identify the global minimum energy conformation, which is the most stable and populated structure under equilibrium conditions.

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico techniques, such as molecular docking, are computational tools used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. nih.govnih.gov These methods are fundamental in drug discovery and materials science for assessing the binding affinity and interaction patterns of a compound.

For this compound, its structural features suggest several potential intermolecular interactions:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the sulfur and oxygen atoms can act as hydrogen bond acceptors.

Hydrophobic Interactions: The N-methyl group and the ethylene (B1197577) carbons of the morpholine ring can engage in hydrophobic or van der Waals interactions.

In a molecular docking simulation, the molecule would be placed into the active site of a target protein, and its orientation and conformation would be adjusted to find the best possible fit. The simulation calculates a binding energy or docking score, which estimates the strength of the interaction. nih.gov A lower binding energy typically indicates a more stable and favorable interaction. This analysis can predict whether this compound is likely to bind to a specific biological target and identifies the key amino acid residues involved in the interaction.

Table 4: Potential Molecular Interactions for Docking Studies

| Structural Feature | Type of Interaction | Potential Role in Binding |

|---|---|---|

| N-H Group | Hydrogen Bond Donor | Forms directed interactions with electronegative atoms (e.g., Oxygen, Nitrogen) in a protein's active site. |

| C=S Group (Sulfur) | Hydrogen Bond Acceptor | Interacts with hydrogen bond donor groups (e.g., N-H, O-H) in the active site. |

| Morpholine Oxygen | Hydrogen Bond Acceptor | Provides an additional site for hydrogen bonding. |

| Methyl and Methylene Groups | Hydrophobic / van der Waals | Contributes to binding affinity through interactions with nonpolar pockets in the target protein. |

Biological Activity Research and Mechanistic Insights of Carbothioamide Derivatives

Investigations of Antimicrobial Properties of Carbothioamide Scaffolds

The carbothioamide core is a key structural feature in the development of new antimicrobial agents. nih.govmdpi.com Heterocyclic compounds incorporating this moiety, such as 1H-pyrazole-1-carbothioamide, have demonstrated a range of biological effects, including antibacterial and antifungal activities. nih.govacs.org

Numerous studies have evaluated the in vitro efficacy of carbothioamide derivatives against a spectrum of pathogenic bacteria and fungi. These investigations typically determine the minimum inhibitory concentration (MIC) or the zone of inhibition (ZOI) to quantify antimicrobial potency.

N-acyl-morpholine-4-carbothioamides have shown significant activity against both bacterial and fungal strains. researchgate.net For instance, certain derivatives displayed potent antibacterial effects against Staphylococcus aureus and notable antifungal activity against Fusarium solani. researchgate.net Similarly, carbamothioyl-furan-2-carboxamide derivatives have been tested against bacterial strains such as S. aureus, Escherichia coli, and Bacillus cereus, as well as fungal strains including Aspergillus niger and Aspergillus flavus, showing significant inhibition zones and MIC values in the microgram per milliliter range. nih.gov

Other carbothioamide scaffolds have also demonstrated promising results. Pyrazolone-carbothioamide derivatives, for example, exhibited exceptionally potent in vitro antifungal activity against Candida glabrata and Cryptococcus neoformans, with MIC values reported at picomolar concentrations. nih.gov Further studies on N-methyl thiosemicarbazones, a related class, have documented their activity against various Gram-positive and Gram-negative bacteria. unich.it

Antimicrobial Efficacy of Carbothioamide Derivatives

| Compound Scaffold | Bacterial Strains | Fungal Strains | Reported Efficacy | Reference |

|---|---|---|---|---|

| N-acyl-morpholine-4-carbothioamides | Staphylococcus aureus | Fusarium solani | ZOI: 10.50 mm (S. aureus); 18.20 mm (F. solani) | researchgate.net |

| Carbamothioyl-furan-2-carboxamide derivatives | S. aureus, E. coli, B. cereus | F. bracchygibossum, A. niger, A. flavus | MIC: 230–300 µg/mL (bacterial); 120.7–190 µg/mL (fungal) | nih.gov |

| Pyrazolone-carbothioamide derivatives | Not specified | Candida glabrata, Cryptococcus neoformans | MIC: 0.00012 µg/mL | nih.gov |

| N-methyl thiosemicarbazones | B. subtilis, S. aureus, E. coli, P. aeruginosa | Candida species, T. mentagrophytes | MIC values reported | unich.it |

The antimicrobial potency of carbothioamide derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies aim to identify the chemical features that enhance or diminish biological activity. These studies have shown that the nature and position of substituents on the core scaffold play a critical role.

For instance, in a series of 3-dithiocarbamic flavanones, the presence of a second halogen substituent on the benzopyran ring was found to increase free radical scavenging activity, a property often linked to antimicrobial effects. mdpi.com In another study on N-2,5-dimethylphenylthioureido acid derivatives, the introduction of dichloro substitutions on a phenyl ring was suggested to enhance lipophilicity, potentially increasing the compound's penetration into bacterial cells and resulting in more potent antimicrobial activity. mdpi.com Computational docking studies on N-acyl-morpholine-4-carbothioamides have also helped in identifying specific derivatives that can serve as structural models for designing more potent antibacterial agents, highlighting the importance of their binding patterns to biological targets like RNA. researchgate.net

Understanding the mechanism by which carbothioamide derivatives exert their antimicrobial effects is crucial for their development as therapeutic agents. Research has pointed to several distinct cellular mechanisms.

One significant finding involves the disruption of fungal homeostasis. For certain pyrazolone-carbothioamide derivatives, the antifungal mechanism was found to be independent of previously known pathways and instead involved the disruption of iron homeostasis within fungal cells. nih.gov This disruption leads to induced oxidative stress through the accumulation of reactive oxygen species (ROS) and lipid peroxides, ultimately causing cell death. nih.gov Another potential mechanism, suggested by in silico studies of N-acyl-morpholine-4-carbothioamides, is the inhibition of essential macromolecules. researchgate.net Molecular docking simulations have indicated that these compounds may bind to and inhibit bacterial RNA, thereby disrupting protein synthesis and other vital cellular processes. researchgate.net For some related pyrazoline analogs, interaction with DNA has been identified as a key mechanism for their biological activity, suggesting that nucleic acids are a primary intracellular target for this class of compounds. nih.govacs.org

Enzyme Inhibition Studies

Carbothioamide derivatives have been extensively investigated as inhibitors of various enzymes that are crucial for the survival of pathogens or are implicated in human diseases.

Urease is a nickel-dependent enzyme produced by many pathogenic bacteria and is essential for their colonization and survival in hosts, such as Helicobacter pylori in the human stomach. researchgate.netnih.gov The inhibition of urease is therefore an attractive strategy for combating ureolytic bacterial infections. nih.gov

Several carbothioamide derivatives have shown potent urease inhibitory activity. Pyridine carbothioamide derivatives, for example, have demonstrated significant inhibition with IC50 values in the low micromolar range. nih.gov Kinetic studies performed on the most potent inhibitors from this class helped to elucidate their mode of interaction with the urease enzyme. nih.gov In another study, morpholine-thiophene hybrid thiosemicarbazones were evaluated, with the lead compound inhibiting the urease enzyme in an uncompetitive manner, indicating that the inhibitor binds to the enzyme-substrate complex. nih.gov The structure-activity relationship for urease inhibition often depends on the type and position of substitutions on the aromatic rings of the scaffold. researchgate.netnih.gov

Urease Inhibition by Carbothioamide Derivatives

| Compound Scaffold | Reported IC50 Value | Kinetic Mechanism | Reference |

|---|---|---|---|

| 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide | 1.07 ± 0.043 µM | Not specified | nih.gov |

| Pyridine 2-yl-methylene hydrazine carboxamide | 2.18 ± 0.058 µM | Not specified | nih.gov |

| 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.80 ± 1.9 µM | Uncompetitive | nih.gov |

| p-Trifluoro-substituted N-Aryl-3,4-dihydroisoquinoline carbothioamide | 18.5 ± 0.65 µM | Not specified | researchgate.net |

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters and are significant targets in the treatment of neurodegenerative disorders like Parkinson's disease. nih.govnih.gov The development of selective MAO inhibitors is a major goal in medicinal chemistry. nih.govmdpi.com

Carbothioamide-based heterocyclic compounds have emerged as a promising scaffold for potent and selective MAO inhibitors. nih.gov Two series of pyrazolobenzothiazine-based carbothioamides were synthesized and found to contain highly potent inhibitors of both MAO isoforms. nih.govebi.ac.uk One compound was identified as a particularly potent MAO-A inhibitor with an IC50 value in the picomolar range, while another was the most effective against MAO-B with an IC50 value in the nanomolar range. nih.gov Similarly, a study on 3-aryl-4,5-dihydropyrazole-1-carbothioamides found that the active compounds showed selective inhibition of the MAO-B isoform. nih.govresearchgate.net

Molecular docking studies have been crucial in understanding the structural determinants of this inhibition. These computational analyses help to identify the probable binding modes of the inhibitors within the active sites of the MAO enzymes, revealing how extended side chains or specific substituents can modulate inhibitory activity by optimizing interactions within the enzyme's active pocket. nih.govmdpi.com

Monoamine Oxidase (MAO) Inhibition by Carbothioamide Derivatives

| Compound Scaffold | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity | Reference |

|---|---|---|---|---|

| Pyrazolobenzothiazine-based carbothioamide (Compound 3b) | 0.003 ± 0.0007 | Not specified | Potent MAO-A | nih.govebi.ac.uk |

| Pyrazolobenzothiazine-based carbothioamide (Compound 4d) | Not specified | 0.02 ± 0.001 | Potent MAO-B | nih.govebi.ac.uk |

| 3-aryl-4,5-dihydropyrazole-1-carbothioamides | Generally inactive | Active | Selective for MAO-B | nih.gov |

Molecular Interactions with Biological Macromolecules (e.g., DNA, Proteins)

The interaction of carbothioamide derivatives with biological macromolecules is a key aspect of their mechanism of action. Studies on analogous compounds suggest that these molecules can bind to various biological targets, including nucleic acids and proteins, thereby modulating their function.

Research on a series of N-acyl-morpholine-4-carbothioamides has explored their potential to interact with RNA through computational docking simulations. nih.govresearchgate.net These in silico studies help to predict the binding affinity and mode of interaction between the small molecules and the macromolecular target. researchgate.net The identification of specific derivatives as potential candidates for RNA inhibition suggests that the carbothioamide moiety, in conjunction with the morpholine (B109124) ring, can play a crucial role in molecular recognition. nih.govresearchgate.net

Molecular docking studies on other related heterocyclic compounds containing a morpholine ring have also been performed to understand their interaction with protein targets. For instance, morpholine-capped β-lactam derivatives were docked against human inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response. nih.gov These computational models showed a good correlation between the binding affinity of the compounds to the enzyme's active site and their experimentally observed anti-inflammatory activity. nih.gov Similarly, morpholinopyrimidine derivatives have been docked with the active sites of both iNOS and cyclooxygenase-2 (COX-2), revealing a strong affinity through hydrophobic interactions. nih.gov

In the case of quinazoline-4(3H)-one-2-carbothioamide derivatives, computational modeling has been employed to elucidate their interaction with the Toll-like receptor 4 (TLR4) signaling pathway. rsc.org These studies indicated that the potent inhibitory activity of these compounds is due to hydrophobic interactions and stabilization by hydrogen bonds within the receptor's binding site. rsc.org The thioamide group was highlighted as playing a critical role in forming these hydrogen bonds. rsc.org

While direct evidence for N-methylmorpholine-4-carbothioamide is not available, the research on these related structures provides a strong basis for hypothesizing that it may also interact with key biological macromolecules. The specific nature of these interactions would be dependent on the three-dimensional structure of the compound and the topology of the binding sites on the respective macromolecules.

Preclinical Pharmacological Studies Focused on Mechanistic Elucidation (e.g., Anti-inflammatory mechanisms)

Preclinical studies on various carbothioamide and morpholine derivatives have provided significant insights into their potential anti-inflammatory mechanisms. These investigations often involve in vitro assays using cell lines and in vivo animal models to determine the efficacy and mode of action of these compounds.

A study on novel quinazoline-4(3H)-one-2-carbothioamide derivatives evaluated their anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. rsc.org Several compounds in this series exhibited potent inhibition of NO production, with IC50 values significantly lower than that of the standard drug, dexamethasone. rsc.org Structure-activity relationship (SAR) studies indicated that the presence of the thioamide functional group was crucial for this potent anti-inflammatory activity. rsc.org

Similarly, research on morpholinopyrimidine derivatives has demonstrated their ability to inhibit the production of NO in LPS-stimulated macrophage cells at non-cytotoxic concentrations. nih.gov Further mechanistic studies revealed that the most active compounds dramatically reduced the mRNA and protein expression of iNOS and COX-2, two key enzymes involved in the inflammatory cascade. nih.gov

The anti-inflammatory potential of morpholine Mannich bases of asymmetrical mono-carbonyl analogs of curcumin (B1669340) has been assessed using the protein denaturation method. japsonline.com Certain derivatives exhibited potent activity, comparable to the standard drug diclofenac (B195802) sodium, suggesting that the introduction of a morpholine moiety can enhance the anti-inflammatory properties of a parent compound. japsonline.com

Molecular docking studies have been instrumental in elucidating the potential mechanisms of action. For instance, the anti-inflammatory activity of 1,4,5,6-tetrahydropyrimidine-2-carboxamides was found to correlate well with their predicted binding affinity to COX-1 and COX-2 enzymes. sid.ir In another study, pyxinol derivatives were designed and synthesized to target the NF-κB pathway, a critical regulator of inflammation. nih.gov Molecular docking predicted that these compounds could bind to the p65–p50 heterodimer and p50 homodimer of NF-κB, close to their DNA binding sites, thereby inhibiting NF-κB activation. nih.gov

These preclinical findings on related compounds underscore the potential of molecules containing the carbothioamide and morpholine scaffolds as anti-inflammatory agents. The primary mechanisms appear to involve the inhibition of key inflammatory mediators and enzymes such as NO, iNOS, and COX-2, as well as the modulation of critical signaling pathways like NF-κB and TLR4.

Table of Research Findings on Related Carbothioamide and Morpholine Derivatives

| Compound Class | Biological Target/Pathway | Key Findings | Reference |

|---|---|---|---|

| N-acyl-morpholine-4-carbothioamides | RNA | In silico docking studies suggest potential binding and inhibition. | nih.govresearchgate.net |

| Quinazoline-4(3H)-one-2-carbothioamide derivatives | TLR4 signaling | Potent inhibition of NO production in LPS-activated macrophages. Docking revealed hydrophobic interactions and H-bonding with TLR4. | rsc.org |

| Morpholinopyrimidine derivatives | iNOS and COX-2 | Inhibited NO production and reduced mRNA and protein expression of iNOS and COX-2 in macrophages. | nih.gov |

| Morpholine-capped β-lactam derivatives | iNOS | Good correlation between experimental anti-inflammatory activity and calculated binding affinity to human iNOS. | nih.gov |

| 1,4,5,6-Tetrahydropyrimidine-2-carboxamides | COX-1 and COX-2 | Molecular docking results were in good agreement with in vivo anti-inflammatory activity. | sid.ir |

| Pyxinol derivatives | NF-κB pathway | Inhibited the production of NO and suppressed the activation of NF-κB signaling. Docking suggested direct binding to p65 and p50 subunits. | nih.gov |

Emerging Research Areas and Future Directions for N Methylmorpholine 4 Carbothioamide

Integration in Supramolecular Chemistry and Self-Assembly Processes

The unique structural features of N-methylmorpholine-4-carbothioamide, specifically the presence of a thiourea (B124793) moiety, make it a compelling candidate for applications in supramolecular chemistry. Thiourea derivatives are well-known for their ability to form predictable and robust hydrogen-bonding networks, a cornerstone of self-assembly. nih.govnih.gov The N-H protons of the thiourea group can act as hydrogen bond donors, while the sulfur and oxygen atoms (of the morpholine (B109124) ring) can serve as hydrogen bond acceptors. This allows for the formation of well-defined, ordered structures in the solid state and in solution. otago.ac.nz

Future research in this area will likely focus on exploiting these self-assembly properties to create functional supramolecular materials. By modifying the substituents on the morpholine or thiourea core, it may be possible to tune the resulting structures and their properties, leading to the development of novel sensors, porous materials, or molecular machines.

Advanced Material Science Applications (e.g., Polymer Catalysis, Functional Materials)

The versatile coordination chemistry of thiourea derivatives, including this compound, opens up avenues for their use in advanced materials science. The sulfur atom in the thiourea group is a soft donor site, capable of coordinating with a variety of metal ions. This property makes these compounds excellent ligands for the synthesis of metal complexes with potential catalytic activity. frontiersin.org For instance, thiourea-amine catalysts have been explored for the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable polymer. acs.org The structural flexibility of the thiourea scaffold allows for the fine-tuning of the catalyst's activity and stereoselectivity. acs.org

Furthermore, the ability of thiourea derivatives to act as "collectors" for soft metal cations is utilized in mineral extraction processes. frontiersin.org This suggests that materials incorporating this compound could be developed for applications in environmental remediation, such as the selective removal of heavy metal ions from water. otago.ac.nz The compound's potential as a wide band gap material, as predicted by computational studies on related structures, also suggests its utility in electronic applications. otago.ac.nz

The development of functional materials from this compound and its derivatives is a promising research direction. This includes the synthesis of coordination polymers and metal-organic frameworks (MOFs) with unique structural and functional properties. These materials could find applications in gas storage, separation, and heterogeneous catalysis.

Exploration of this compound in Green and Sustainable Chemical Processes

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical synthesis. The synthesis of thiourea derivatives is an area where green chemistry approaches are being actively explored. Traditional methods for synthesizing thioureas often involve toxic reagents and harsh reaction conditions. google.com

Recent research has focused on developing more environmentally benign synthetic routes. One such approach involves the one-pot synthesis of thiourea derivatives in water, a green solvent. google.com Another promising method utilizes Cyrene, a bio-based solvent, as a green alternative to traditional solvents like THF for the synthesis of nitro N,N'-diaryl thioureas. nih.gov These green synthetic methods could be adapted for the production of this compound, reducing its environmental impact.

Moreover, thiourea derivatives themselves can be used to promote green chemical processes. For example, their use as corrosion inhibitors for metals in acidic solutions presents an eco-friendly alternative to more toxic inhibitors. wjarr.com The development of this compound-based corrosion inhibitors could offer a sustainable solution for protecting industrial equipment. wjarr.com Future research will likely focus on optimizing the green synthesis of this compound and exploring its applications in other sustainable technologies.

Future Directions in Computational Modeling and Predictive Chemistry for this compound

Computational modeling and predictive chemistry are powerful tools for understanding the properties and potential applications of new molecules. For this compound and its derivatives, computational studies have already provided valuable insights. Density Functional Theory (DFT) calculations have been used to determine the optimized molecular geometry and to predict the compound's chemical hardness and electronic properties. otago.ac.nz

Molecular docking simulations have been employed to investigate the binding of N-acyl-morpholine-4-carbothioamides to biological targets, such as RNA, providing a basis for understanding their antimicrobial activity. nih.gov These in silico studies can help to identify potential drug candidates and guide the design of more potent and selective compounds. nih.gov Hirshfeld surface analysis is another computational technique that has been used to visualize and quantify the intermolecular interactions that govern the crystal packing of these molecules. otago.ac.nz

The future of computational modeling for this compound will likely involve more advanced techniques. Molecular dynamics (MD) simulations can be used to study the conformational dynamics and stability of the molecule in different environments. mdpi.com Quantum mechanics/molecular mechanics (QM/MM) methods can provide a more accurate description of the interactions between the molecule and its biological target. These computational approaches will be instrumental in predicting the behavior of this compound and accelerating the discovery of its applications in various fields.

Prospects in Target-Specific Drug Design Based on Mechanistic Understanding

The discovery of the antimicrobial and antioxidant properties of N-acyl-morpholine-4-carbothioamides has opened the door for their exploration as potential therapeutic agents. nih.gov The thiourea pharmacophore is present in a number of drugs with diverse biological activities, including antibacterial, antifungal, and antiviral properties. nih.gov

The antibacterial mechanism of some thiourea derivatives is believed to involve the inhibition of key bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov The ability of the thiourea moiety to interact with the surface of bacterial membranes through hydrogen bonding also contributes to its antibacterial effect. nih.gov In the case of N-acyl-morpholine-4-carbothioamides, docking studies have suggested that they may exert their antibacterial effects by binding to RNA. nih.gov

A deeper mechanistic understanding of how this compound interacts with its biological targets is crucial for the design of more effective and specific drugs. By identifying the precise binding site and the key interactions involved, it will be possible to design derivatives with improved potency and reduced off-target effects. Structure-activity relationship (SAR) studies, guided by computational modeling, will be essential in this process. The goal is to develop target-specific drugs that can overcome the growing problem of antimicrobial resistance. The incorporation of the morpholine moiety, a common feature in many bioactive compounds, further enhances the potential of this class of molecules in drug discovery. mdpi.com

Q & A

Q. Table 1: Yield Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ↑ 20–30% |

| Solvent | DMF/THF | ↑ 15–25% |

| Reaction Time | 6–8 hours | Plateau after 8h |

| Catalyst (Et₃N) | 1.2 equivalents | ↑ 10–15% |

Which spectroscopic and computational methods validate the structural and electronic properties of morpholine carbothioamides?

Basic Research Question

- NMR/FT-IR : Confirm functional groups (e.g., C=S at ~160 ppm in ¹³C NMR) .

- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₆H₁₁N₂OS at 159.06 Da) .

- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) and reactive sites for derivatives like N-acyl-morpholine-4-carbothioamides .

How do structural modifications (e.g., acyl vs. aryl groups) impact the bioactivity of morpholine carbothioamides?

Advanced Research Question

Substituents dictate bioactivity:

Q. Table 2: Bioactivity of Selected Derivatives

| Derivative | Antimicrobial (MIC, µg/mL) | Antioxidant (IC₅₀, µM) |

|---|---|---|

| N-Benzoyl | 8 (S. aureus) | 18 |

| N-(4-Nitrobenzoyl) | 16 | 12 |

| N-(4-Chlorophenyl) | 32 | 25 |

How can researchers resolve contradictions in reported biological activities of morpholine carbothioamides?

Data Contradiction Analysis

Discrepancies arise from:

- Assay Variability : Differences in bacterial strains or culture conditions (e.g., aerobic vs. anaerobic) .

- Structural Isomerism : N-Methyl vs. N-ethyl substituents alter solubility and membrane permeability .

- Purity : Impurities >5% (e.g., unreacted starting material) skew bioactivity results. Validate via HPLC (retention time >99% peak area) .

Q. Methodological Recommendations :

- Standardize assays using CLSI guidelines.

- Cross-validate results with orthogonal techniques (e.g., fluorescence-based viability assays) .

What computational tools predict the binding interactions of this compound with biological targets?

Advanced Research Question

- Molecular Docking : AutoDock Vina simulates binding to enzymes (e.g., E. coli dihydrofolate reductase, ΔG = -9.2 kcal/mol) .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

- QSAR Models : Relate logP values (1.8–3.5) to antibacterial activity (R² = 0.89) .

What are the challenges in crystallizing morpholine carbothioamides, and how are they addressed?

Advanced Research Question

- Low Melting Points : Derivatives like N-phenylmorpholine-4-carboxamide require slow evaporation from DMSO/water mixtures .

- Polymorphism : Screen solvents (ethanol, acetonitrile) to isolate stable polymorphs.

- Hydrogen Bonding : N–H⋯O interactions (2.8–3.0 Å) stabilize crystal lattices, as seen in N-(4-chlorophenyl)morpholine-4-carboxamide .

How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.